

An In-depth Technical Guide on the Environmental Fate and Persistence of Orbencarb

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Orbencarb*

Cat. No.: *B166566*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbencarb, a selective thiocarbamate herbicide, has been utilized in agriculture for the pre-emergence control of annual grasses and broad-leaved weeds in various crops. Understanding its environmental fate and persistence is crucial for assessing its potential ecological impact and for the development of environmentally sound agricultural practices. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, transformation, and mobility of **Orbencarb** in the environment.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its physicochemical properties. These properties determine its partitioning between different environmental compartments such as soil, water, and air, as well as its susceptibility to various degradation processes.

Property	Value	Reference
IUPAC Name	S-2-chlorobenzyl diethyl(thiocarbamate)	[1]
CAS Registry Number	34622-58-7	[1]
Molecular Formula	C ₁₂ H ₁₆ CINOS	[1]
Molecular Weight	257.8 g/mol	[2]
Water Solubility	24 mg/L (at 20-27 °C)	[1] [2]
Vapor Pressure	12.4 mPa (at 20 °C)	[2]
Log P (Octanol-Water Partition Coefficient)	4.17	[1]
Melting Point	9.0 °C	[2]
Boiling Point	158 °C at 1 mmHg	[2]

Environmental Fate and Persistence

The persistence of **Orbencarb** in the environment is determined by a combination of biotic and abiotic degradation processes, including microbial degradation in soil, hydrolysis, and photolysis in water and on soil surfaces.

Degradation in Soil

Microbial degradation is the primary pathway for the dissipation of **Orbencarb** in soil. The rate of degradation is influenced by soil type, moisture, temperature, and microbial activity.

Aerobic Soil Metabolism

Under aerobic (upland) conditions, **Orbencarb** is degraded by soil microorganisms. Studies have shown that the half-life (DT₅₀) of **Orbencarb** in soil under such conditions ranges from 18 to 26 days.[\[3\]](#) The degradation process involves several transformation products.

Anaerobic Soil Metabolism

Information on the anaerobic degradation of **Orbencarb** is less prevalent in the reviewed literature. However, it is understood that under flooded or anaerobic conditions, the degradation pathway and rate can differ significantly from aerobic conditions.

Table of Soil Degradation Data

Condition	Soil Type	Temperature (°C)	Half-life (DT ₅₀) (days)	Reference
Aerobic (Upland)	Not Specified	Not Specified	18 - 26	[3]

Degradation in Aquatic Systems

Hydrolysis

Orbencarb is stable to hydrolysis in aqueous solutions at pH values ranging from 5 to 9 over a period of 60 days at 20°C.[2] This indicates that chemical hydrolysis is not a significant degradation pathway for **Orbencarb** under typical environmental conditions.

Aqueous Photolysis

Photolysis, or degradation by sunlight, is a significant route of dissipation for **Orbencarb** in aquatic environments. The photolytic half-life of **Orbencarb** in water has been reported to be 1.5 days.[1]

Table of Aquatic Degradation Data

Degradation Process	pH	Temperature (°C)	Half-life (DT ₅₀)	Reference
Hydrolysis	5 - 9	20	Stable for 60 days	[2]
Aqueous Photolysis	Not Specified	Not Specified	1.5 days	[1]

Mobility

The mobility of **Orbencarb** in the environment, particularly its potential to leach into groundwater, is governed by its adsorption to soil particles. The high Log P value of 4.17 suggests a strong affinity for organic matter and thus limited mobility in soil.[\[1\]](#)

Bioaccumulation

The potential for a chemical to accumulate in living organisms is indicated by its bioconcentration factor (BCF). A high Log P value, such as that of **Orbencarb**, suggests a potential for bioaccumulation in aquatic organisms. Specific BCF data from studies conducted according to OECD Guideline 305 would be necessary to definitively quantify this potential.

Transformation Products

The degradation of **Orbencarb** in the environment leads to the formation of several transformation products. The identification and quantification of these metabolites are essential for a complete environmental risk assessment.

Identified Metabolites in Soil and Plants:

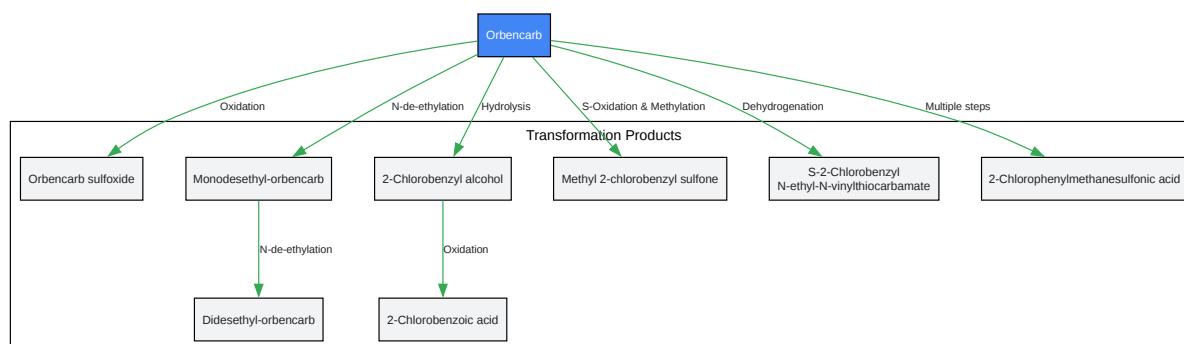
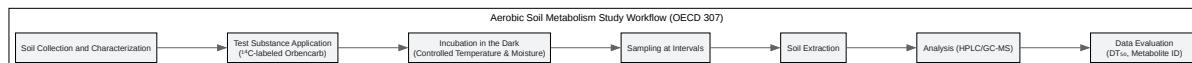
Major metabolites identified in soil and cotton plants include:

- Methyl 2-chlorobenzyl sulfone
- Monodesethyl-**orbencarb**
- 2-chlorophenylmethanesulfonic acid
- 2-chlorobenzyl alcohol[\[4\]](#)

Minor metabolites include:

- Methyl 2-chlorobenzyl sulfoxide
- Didesethyl-**orbencarb**
- **Orbencarb** sulfoxide
- 2-chlorobenzoic acid[\[4\]](#)

- S-2-Chlorobenzyl N-ethyl-N-vinylthiocarbamate[5]



Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of pesticides are outlined in the OECD Guidelines for the Testing of Chemicals. The following provides a general overview of the methodologies relevant to **Orbencarb**.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This guideline details the procedure for evaluating the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

- **Test System:** Soil samples are treated with the test substance and incubated in the dark under controlled temperature and moisture. For anaerobic conditions, the soil is flooded after an initial aerobic phase.
- **Analysis:** At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
- **Data Generated:** The study provides the degradation half-life (DT_{50}) and identifies the major degradation products.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Orbencarb (Ref: B-3356) [sitem.herts.ac.uk]
- 2. scribd.com [scribd.com]
- 3. dl.ndl.go.jp [dl.ndl.go.jp]

- 4. Absorption, Translocation and Metabolism of the Herbicide Orbencarb in Cotton Plant
[jstage.jst.go.jp]
- 5. dl.ndl.go.jp [dl.ndl.go.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Environmental Fate and Persistence of Orbencarb]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166566#environmental-fate-and-persistence-of-orbencarb]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com